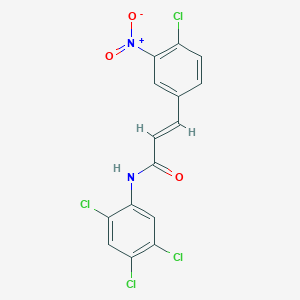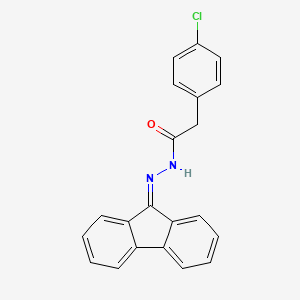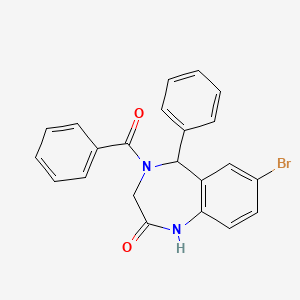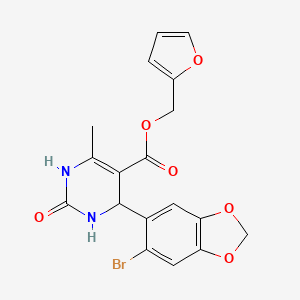
3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that are required for cell division. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that the compound has anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research in the area of cancer treatment. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide. One area of interest is the development of novel derivatives of the compound that could have improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of the compound in other areas, such as inflammatory and oxidative stress-related diseases. Finally, research is needed to explore the potential use of the compound in combination with other anticancer drugs to enhance its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction between 4-chloro-3-nitroaniline and 2,4,5-trichlorobenzoyl chloride in the presence of a base. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the major applications is in the area of cancer research. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2O3/c16-9-3-1-8(5-14(9)21(23)24)2-4-15(22)20-13-7-11(18)10(17)6-12(13)19/h1-7H,(H,20,22)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRGDKLRINFONR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)





![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)